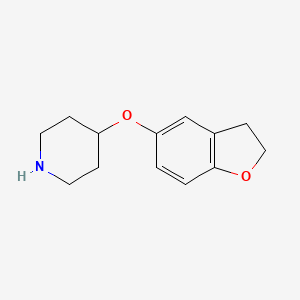

4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-yloxy)piperidine |

InChI |

InChI=1S/C13H17NO2/c1-2-13-10(5-8-15-13)9-12(1)16-11-3-6-14-7-4-11/h1-2,9,11,14H,3-8H2 |

InChI Key |

VHDCIUCBPPLPIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CC3=C(C=C2)OCC3 |

Origin of Product |

United States |

Preparation Methods

Ether Formation via Williamson Ether Synthesis

A common approach involves reacting 5-hydroxy-2,3-dihydrobenzofuran with 4-halopiperidine or 4-hydroxypiperidine derivatives under basic conditions. For example, sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the phenolic OH, generating a phenolate that attacks the electrophilic carbon on the piperidine derivative.

-

- Solvent: Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

- Temperature: Room temperature to reflux (70–130 °C)

- Reaction time: Several hours (2–24 h)

- Base: NaH (60% dispersion in mineral oil) or K2CO3

- Workup: Quenching with water, extraction, and purification by crystallization or column chromatography

Example from literature :

In a synthesis of related piperidine ethers, tert-butyl 4-(5-chloro-2-oxo-1,2-dihydropyridin-4-yloxy)piperidine-1-carboxylate was reacted with sodium hydride and an aryl halide in DMF at 130 °C for 2 hours to form the ether linkage.

Use of Protected Piperidine Derivatives

Piperidine nitrogen is often protected as a tert-butyl carbamate (Boc) to prevent side reactions during ether formation. After ether bond formation, the protecting group can be removed under acidic conditions.

Yield and purity :

High yields (~84–95%) are reported for similar piperidine ether syntheses when using Boc-protected piperidines and optimized reaction conditions.

Sulfonylation and Further Functionalization (Related Compounds)

- Some derivatives involve sulfonylation of the piperidine nitrogen with 2,3-dihydrobenzofuran-5-yl sulfonyl chloride, followed by ether formation. This multi-step approach allows for further functionalization and tuning of biological activity.

Data Table: Summary of Preparation Conditions for Related Piperidine-Dihydrobenzofuran Ethers

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 5-Hydroxy-2,3-dihydrobenzofuran + NaH | DMF | RT to 130 °C | 2–24 hours | 80–95 | NaH deprotonates phenol; nucleophilic substitution |

| 2 | Boc-protected 4-hydroxypiperidine | NMP or DMF | 100 °C | 16–24 hours | ~84–95 | Protection prevents N-alkylation side reactions |

| 3 | Sulfonylation with sulfonyl chloride (optional) | Acetonitrile | RT | 10 hours | 70–85 | For sulfonyl derivatives |

| 4 | Purification by crystallization or chromatography | - | - | - | - | Confirmed by NMR, MS, HPLC |

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) :

^1H and ^13C NMR confirm the chemical shifts corresponding to the dihydrobenzofuran and piperidine rings and the ether linkage.Mass Spectrometry (MS) :

Confirms molecular weight and purity.High Performance Liquid Chromatography (HPLC) :

Used to assess the purity of the final compound, often achieving >95% purity.Infrared Spectroscopy (IR) :

Confirms functional groups, especially the ether bond (C–O stretch).

Research Findings and Perspectives

The preparation of this compound and its derivatives is well-established in medicinal chemistry research, with applications in analgesic and anti-inflammatory drug development due to the piperidine scaffold and benzofuran pharmacophore.

Advanced synthetic techniques such as microwave-assisted synthesis and continuous flow reactors are being explored to improve reaction efficiency, yields, and scalability.

The choice of protecting groups and reaction conditions critically affects the yield and purity, with Boc protection and careful base selection being standard practice.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of 4-((2,3-dihydrobenzofuran-5-yl)oxy)piperidine can be contextualized by comparing it to analogs with modifications to the piperidine ring, benzofuran substituents, or additional functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Substituent Complexity: The target compound’s 2,3-dihydrobenzofuran-5-yl ether group provides a rigid, planar structure conducive to receptor binding, as seen in IL-1β inhibitors . ABT-239 replaces the dihydrobenzofuran with a chlorophenylpropoxy chain, enhancing lipophilicity and histamine H3 receptor affinity .

Pharmacological Targets :

- Derivatives like 11a (from ), which retain the dihydrobenzofuran-piperidine core, show IL-1β modulation , whereas 4-[(3-Cyclobutyl-oxadiazolyl)methyl]piperidine is repurposed for agrochemicals due to its sigma-1 receptor interaction .

Synthetic Accessibility :

- The target compound’s synthesis via Suzuki-Miyaura coupling (yield: 14%) is less efficient compared to ABT-239’s straightforward alkylation (yield: ~30-50%) .

Research Findings and Activity Trends

- IL-1β Inhibition : In , the dihydrobenzofuran-piperidine hybrid (13a ) demonstrated submicromolar activity, attributed to hydrogen bonding between the benzofuran oxygen and IL-1β’s catalytic site .

- Receptor Selectivity: Compounds with bulky substituents (e.g., oxadiazole-benzyl in ) show reduced CNS penetration but increased metabolic stability, making them suitable for non-neurological applications .

- Agrochemical Potential: The cyclobutyl-oxadiazole derivative in exhibits environmental compatibility, a trait less emphasized in the target compound’s pharmaceutical-focused studies .

Q & A

Q. What are the common synthetic routes for 4-((2,3-dihydrobenzofuran-5-yl)oxy)piperidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between a piperidine derivative (e.g., 4-hydroxypiperidine) and a dihydrobenzofuran-containing electrophile. Key steps include:

- Activation of the hydroxyl group : Use of Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or halogenation (e.g., SOCl₂) to generate a leaving group .

- Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilicity, while temperature control (40–80°C) minimizes side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the product from unreacted starting materials . Yield optimization requires balancing stoichiometry (1:1.2 molar ratio of piperidine to electrophile) and catalyst use (e.g., K₂CO₃ for acid scavenging) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm, multiplet) and dihydrobenzofuran aromatic protons (δ 6.5–7.2 ppm). The oxygen-linked methine proton (piperidine C-4) appears as a distinct triplet .

- IR Spectroscopy : Stretching vibrations for ether (C-O-C, ~1100 cm⁻¹) and piperidine N-H (3300–3500 cm⁻¹) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+) resolves ambiguities in molecular formula .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Receptor binding assays : Target GPCRs (e.g., serotonin or dopamine receptors) due to the compound’s structural similarity to known neuromodulators .

- Enzyme inhibition studies : Use fluorescence-based assays for kinases or phosphodiesterases, with IC₅₀ calculations to assess potency .

- Solubility considerations : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the dihydrobenzofuran moiety be addressed?

- Electrophilic aromatic substitution (EAS) : Direct substituents to the para position of the dihydrobenzofuran oxygen using Lewis acids (e.g., AlCl₃) .

- Protecting group strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to enable selective functionalization .

- Computational modeling : DFT calculations predict electron density distribution to guide synthetic planning (e.g., Fukui indices for electrophilic sites) .

Q. What methodologies resolve contradictions in reported biological activity data?

- Meta-analysis of assay conditions : Compare buffer pH, cell lines, and incubation times across studies. For example, serotonin receptor affinity may vary with assay temperature (25°C vs. 37°C) .

- Structure-activity relationship (SAR) profiling : Synthesize analogs (e.g., halogenated or methylated derivatives) to isolate contributions of specific substituents .

- Orthogonal validation : Confirm activity via dual methods (e.g., radioligand binding and calcium flux assays) .

Q. How can solubility and bioavailability be improved without compromising target affinity?

- Salt formation : Convert the free base to hydrochloride or citrate salts to enhance aqueous solubility .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl or phosphate) on the piperidine nitrogen for delayed release .

- Lipid nanoparticle encapsulation : Use microfluidics to prepare nanoparticles with controlled release profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.